molecular formula C10H7FN2 B13883940 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl-

Cat. No.: B13883940
M. Wt: 174.17 g/mol
InChI Key: XKOMJZKKKPWVSB-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- typically involves the introduction of the fluorine and methyl groups to the indole nucleus. One common method is the reaction of 5-fluoroindole with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-carbonitrile, 5-fluoro-1-methyl- is unique due to the combination of the fluorine and methyl groups, which enhance its chemical stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

5-fluoro-1-methylindole-3-carbonitrile

InChI

InChI=1S/C10H7FN2/c1-13-6-7(5-12)9-4-8(11)2-3-10(9)13/h2-4,6H,1H3

InChI Key

XKOMJZKKKPWVSB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)F)C#N

Origin of Product

United States

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